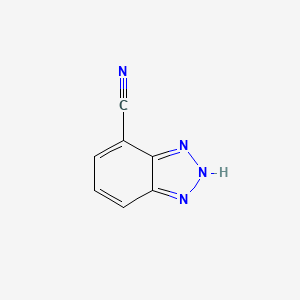

1H-Benzotriazole-7-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-benzotriazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQRJJNCVJYQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1h Benzotriazole 7 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1H-Benzotriazole-7-carbonitrile, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete assignment of the proton and carbon skeletons, as well as insights into through-bond and through-space connectivities.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electronic environment of the fused ring system. The aromatic region would be expected to show a complex splitting pattern corresponding to the three protons on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum will display signals for each unique carbon atom, including the nitrile carbon, which typically appears in a characteristic downfield region. The chemical shifts of the aromatic carbons are also diagnostic, reflecting the substitution pattern and electronic effects within the benzotriazole (B28993) ring system.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is invaluable for piecing together the molecular structure. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information on through-space proximities between protons, aiding in the confirmation of the regiochemistry and spatial arrangement of the substituents.

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| Aromatic Protons | Nitrile Carbon |

| N-H Proton | Aromatic Carbons |

| (Specific ppm values and coupling constants would be determined from experimental data) | (Specific ppm values would be determined from experimental data) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A sharp and intense band is expected in the region of 2200-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the triazole ring typically appears as a broad band in the region of 3000-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring give rise to bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitrile stretch is also typically Raman active. The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum, providing further structural information.

| Vibrational Frequencies (cm⁻¹) | Assignment |

| ~3408 | N-H Stretch |

| ~2200 | C≡N Stretch |

| 1370-1600 | Aromatic C=C Stretches |

| 773 | C-H Bending |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound.

Molecular Formula Confirmation: By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the molecular formula of this compound (C₇H₄N₄). The calculated exact mass for this formula can be compared to the experimentally determined value, with a low mass error providing strong evidence for the proposed composition. unito.it

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic losses, such as the expulsion of N₂ from the triazole ring or the loss of HCN from the nitrile group, can be observed, further corroborating the structure.

| HRMS Data | |

| Molecular Formula | C₇H₄N₄ |

| Calculated Exact Mass | Value to be calculated |

| Measured m/z | Value from experimental data unito.it |

| Fragmentation Ions (m/z) | Values and proposed structures from MS/MS data |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational Analysis

Solid-State Structure: By growing a suitable single crystal of this compound, its crystal structure can be determined. This analysis would confirm the planarity of the benzotriazole ring system and the geometry of the attached nitrile group. It would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking between the aromatic rings, which govern the crystal packing. For a related compound, 1-benzyl-1H-benzotriazole, the benzotriazole ring system is essentially planar. nih.gov

| Crystallographic Data | |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (Å, °) | a = ?, b = ?, c = ?, α = ?, β = ?, γ = ? |

| Key Bond Lengths (Å) | C-C, C-N, N-N, C≡N |

| Key Bond Angles (°) | Angles defining the molecular geometry |

| Intermolecular Interactions | Description of hydrogen bonding and π-stacking |

Advanced Spectroscopic Techniques for Probing Electronic Structure (e.g., UV-Vis Absorption and Emission Spectroscopy)

UV-Vis absorption and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands provide insights into the electronic structure and conjugation of the molecule. The nitrile group, as an electron-withdrawing substituent, is expected to influence the absorption maxima compared to the unsubstituted benzotriazole. For the parent 1H-benzotriazole, absorption maxima are observed in the UV region. nih.govnist.gov

Emission Spectroscopy: If the compound is fluorescent, its emission spectrum can be recorded. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the quantum yield of fluorescence provide further information about the excited state properties of the molecule.

| Electronic Spectroscopy Data (in a specified solvent) | |

| UV-Vis Absorption | λmax (nm) and Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Emission (Fluorescence) | λem (nm) and Quantum Yield (Φ) |

| Stokes Shift (nm) | Calculated from absorption and emission maxima |

Computational and Theoretical Investigations on 1h Benzotriazole 7 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels.

For a molecule like 1H-Benzotriazole-7-carbonitrile, DFT methods such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate its electronic properties. researchgate.netnih.gov Such calculations provide a detailed picture of how the electron-withdrawing nitrile (-CN) group at the 7-position influences the electronic environment of the benzotriazole (B28993) ring system.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. rsc.org

For this compound, the strongly electron-withdrawing nitrile group is expected to lower the energy of both the HOMO and LUMO compared to the parent 1H-benzotriazole. This effect is due to the inductive and resonance withdrawal of electron density from the aromatic system. libretexts.org The stabilization of the LUMO is often more pronounced, which would likely result in a smaller HOMO-LUMO gap compared to the unsubstituted benzotriazole, suggesting increased reactivity. Theoretical calculations on benzothiazole (B30560) derivatives have shown that different substituents significantly alter the HOMO-LUMO energies and the energy gap. nbu.edu.sa

Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated via DFT) Note: The following data is representative and based on typical values for similar heterocyclic compounds. Specific calculations for this compound are not available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1H-Benzotriazole (parent) | -6.5 | -0.5 | 6.0 |

| This compound (Hypothetical) | -7.0 | -1.5 | 5.5 |

Electronic transitions, such as those observed in UV-Vis spectroscopy, are often dominated by the transition from the HOMO to the LUMO. Time-Dependent DFT (TD-DFT) calculations are used to predict these transitions. nih.gov For the parent 1H-benzotriazole, theoretical studies have analyzed the ¹(π,π) and ¹(n,π) electronic states. researchgate.net The introduction of the nitrile group would be expected to cause a bathochromic (red) shift in the absorption spectrum due to the extension of the conjugated π-system and the reduction of the HOMO-LUMO gap.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

In this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atoms of the triazole ring and the nitrogen of the nitrile group, due to their lone pairs of electrons. These sites are the most likely points for hydrogen bonding and coordination with metal ions. researchgate.net Conversely, a region of positive potential (blue) would be anticipated around the N-H proton of the triazole ring, making it the primary site for deprotonation. The electron-withdrawing nature of the 7-cyano group would pull electron density from the fused benzene (B151609) ring, making the aromatic protons more electron-deficient compared to the parent benzotriazole. libretexts.orglibretexts.org

Investigation of Tautomeric Equilibria and Aromaticity in the Context of the Nitrile Substituent

Benzotriazole exists in two tautomeric forms: the asymmetric 1H-tautomer and the symmetric 2H-tautomer. up.pt For the parent compound, extensive experimental and computational studies have shown that the 1H-tautomer is generally more stable in both the gas phase and in solution. capes.gov.brnih.gov The energy difference is, however, small, and the equilibrium can be influenced by the environment and substitution.

The introduction of a strong electron-withdrawing group like a nitrile at the 7-position would require a specific computational study to determine its precise effect on the tautomeric equilibrium. The substituent's influence on the π-electron delocalization of both the benzene and triazole rings would alter their relative stabilities. nih.gov Computational studies on N-substituted benzotriazoles have shown that the stability is highly dependent on the substituent's position and electronic nature. nih.gov A nitrile group at position 7 would likely stabilize the 1H-tautomer through resonance effects involving the adjacent benzene ring.

Aromaticity, a key factor in the stability of these compounds, is also affected by substitution. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are calculated to quantify the degree of aromaticity. Studies on substituted imidazoles and pyrazoles show that electron-withdrawing groups can either increase or decrease aromaticity depending on their position. researchgate.net For this compound, the nitrile group would likely modulate the aromatic character of both the fused rings, a phenomenon best explored through comparative DFT calculations against the parent compound.

Mechanistic Computational Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states. For this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution or reactions involving the triazole or nitrile functionalities.

For instance, the denitrogenative functionalization of benzotriazoles is a known process where the molecule serves as a precursor to other compounds. thieme-connect.com Computational studies could model the transition states and intermediates involved in such a reaction for the 7-carbonitrile derivative, providing insight into reaction barriers and kinetics. DFT calculations have been used to study reaction mechanisms for other benzotriazole derivatives, including cycloaddition reactions and the formation of N-oxides. researchgate.net These studies provide a framework for how the reaction pathways of this compound could be explored, paying close attention to how the electronic perturbation of the nitrile group affects the stability of key intermediates and transition states.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in solution. rsc.org MD simulations treat atoms as classical particles and use force fields to describe their interactions over time, providing insights into solvation, diffusion, and intermolecular interactions like hydrogen bonding.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal its solvation structure and dynamics. Key analyses would include the radial distribution functions between solute and solvent atoms to understand the solvation shell and the lifetime of hydrogen bonds. MD simulations have been used to study the interaction of the parent benzotriazole and its derivatives with surfaces and their diffusion through polymer films. researchgate.netresearchgate.net For the 7-carbonitrile derivative, simulations could explore how the polar nitrile group influences its orientation and interactions with solvent molecules or other solutes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). researchgate.netpsu.edu Theoretical calculations for the parent 1H-benzotriazole have shown good agreement with experimental NMR data and have been used to study its tautomerism in solution. researchgate.netcsic.es For this compound, GIAO calculations would predict a distinct set of chemical shifts. The electron-withdrawing nitrile group would be expected to cause a downfield shift (higher ppm) for the protons and carbons on the fused benzene ring, particularly for those closest to the substituent.

Vibrational Frequencies: DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. youtube.comnih.gov The calculated frequencies are often systematically scaled to correct for anharmonicity and other method-based discrepancies. For this compound, a key predicted vibration would be the C≡N stretch of the nitrile group, typically appearing around 2220-2260 cm⁻¹. The N-H stretch of the triazole ring would also be a characteristic frequency. DFT calculations on other substituted benzothiazoles and similar heterocycles have successfully simulated their vibrational spectra. nih.govnbu.edu.saesisresearch.org

Table 2: Illustrative Predicted Spectroscopic Data (Calculated via DFT) Note: The following data is representative and based on calculations for similar heterocyclic compounds. Specific calculations for this compound are not available in the cited literature.

| Parameter | Predicted Value | Expected Experimental Region |

| ¹³C NMR | ||

| C7 (attached to -CN) | ~110 ppm | 105-115 ppm |

| C (nitrile) | ~118 ppm | 115-120 ppm |

| IR Frequencies | ||

| ν(N-H) stretch | ~3500 cm⁻¹ (scaled) | 3450-3550 cm⁻¹ |

| ν(C≡N) stretch | ~2240 cm⁻¹ (scaled) | 2220-2260 cm⁻¹ |

Reactivity and Reaction Mechanisms of 1h Benzotriazole 7 Carbonitrile

Reactivity of the Benzotriazole (B28993) Ring System Influenced by the 7-Nitrile Group

The benzotriazole ring itself is a bicyclic aromatic heterocycle with a complex reactivity profile. chemicalbook.com The fusion of a benzene (B151609) ring with a 1,2,3-triazole ring results in a system that can undergo reactions at the nitrogen atoms of the triazole moiety and on the carbons of the benzene ring. chemicalbook.com The introduction of a powerful electron-withdrawing nitrile group at the C7 position profoundly deactivates the benzene ring towards electrophilic attack and modifies the acidity and nucleophilicity of the triazole nitrogens.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds. wikipedia.org However, the benzotriazole system, compounded by the 7-carbonitrile group, presents a highly deactivated substrate for this class of reactions. Both the triazole moiety and the nitrile group withdraw electron density from the benzene ring, making it significantly less nucleophilic and thus less reactive towards electrophiles. clockss.orgchemistrytalk.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1H-Benzotriazole-7-carbonitrile

| Position | Influence of 7-CN Group | Influence of Triazole Ring | Overall Predicted Reactivity |

| C4 | Meta (Directing) | Ortho to N3 | Possible site of attack, but highly deactivated |

| C5 | Ortho (Deactivating) | Para to N3 | Highly deactivated |

| C6 | Meta (Directing) | Meta to N3 | Possible site of attack, but highly deactivated |

The electron-withdrawing nature of the 7-nitrile group enhances the acidity of the N-H proton of the triazole ring, making deprotonation by a base more favorable compared to the unsubstituted 1H-benzotriazole. The resulting benzotriazolide anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or acylating agents. This reaction typically yields a mixture of N1 and N2 substituted products. chemicalbook.com

Furthermore, N-substituted benzotriazoles can undergo nucleophilic attack. For instance, N-nitro-benzotriazole reacts with various carbon nucleophiles, leading to a ring-opening of the triazole system. researchgate.nettandfonline.com While direct nucleophilic attack on the carbon atoms of the highly electron-rich benzene ring is generally unfavorable, the strong deactivation by the 7-nitrile group could make the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) if a suitable leaving group were present at another position (e.g., C4 or C6). pressbooks.pub

Transformations Involving the Carbonitrile Functional Group at C7

The carbonitrile (nitrile) group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amines, and new heterocyclic systems. pressbooks.publibretexts.org

Aromatic nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. organicchemistrytutor.comchemistrysteps.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 1H-Benzotriazole-7-carboxylic acid. pressbooks.publibretexts.orglibretexts.org

Base-Catalyzed Hydrolysis : Under strong basic conditions (e.g., NaOH, KOH) and heat, the hydroxide ion directly attacks the nitrile carbon. The reaction proceeds through an amide intermediate, which, under vigorous conditions, is hydrolyzed to the carboxylate salt. Subsequent acidification yields 1H-Benzotriazole-7-carboxylic acid. organicchemistrytutor.comchemistrysteps.com Milder basic conditions may allow for the isolation of the amide intermediate, 1H-Benzotriazole-7-carboxamide. organicchemistrytutor.com

Alcoholysis, the reaction with an alcohol under acidic conditions, would proceed similarly to hydrolysis to yield the corresponding ester, although this transformation is more commonly achieved via the carboxylic acid.

Table 2: Hydrolysis of this compound

| Conditions | Intermediate Product | Final Product |

| H₃O⁺, Δ | 1H-Benzotriazole-7-carboxamide | 1H-Benzotriazole-7-carboxylic acid |

| NaOH(aq), Δ then H₃O⁺ | 1H-Benzotriazole-7-carboxamide | 1H-Benzotriazole-7-carboxylic acid |

| NaOH(aq), mild | - | 1H-Benzotriazole-7-carboxamide |

The nitrile group can be readily reduced to a primary amine (aminomethyl group). Several methods are available for this transformation. organic-chemistry.orgstudymind.co.uk

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Nickel, Platinum, or Palladium. This process converts the carbon-nitrogen triple bond into a C-N single bond, yielding (1H-Benzotriazol-7-yl)methanamine. studymind.co.uk

Chemical Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as dry ether, followed by an aqueous workup, effectively reduce nitriles to primary amines. pressbooks.pubstudymind.co.uk Other reagents, such as diisopropylaminoborane in the presence of catalytic lithium borohydride, can also achieve this reduction, often under milder conditions. organic-chemistry.orgnih.gov The presence of electron-withdrawing groups on the aromatic ring can accelerate the rate of reduction with certain reagents. nih.gov

Partial reduction to an imine is also possible using specific reagents like diisobutylaluminium hydride (DIBAL-H), which upon hydrolysis would yield an aldehyde. pressbooks.pub

Table 3: Reduction of this compound

| Reagent(s) | Product | Functional Group Transformation |

| 1. LiAlH₄; 2. H₂O | (1H-Benzotriazol-7-yl)methanamine | -CN → -CH₂NH₂ |

| H₂, Ni catalyst, high P/T | (1H-Benzotriazol-7-yl)methanamine | -CN → -CH₂NH₂ |

| BH₂N(iPr)₂, cat. LiBH₄ | (1H-Benzotriazol-7-yl)methanamine | -CN → -CH₂NH₂ |

| 1. DIBAL-H; 2. H₂O | 1H-Benzotriazole-7-carbaldehyde | -CN → -CHO |

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. In this type of reaction, a 1,3-dipole reacts with the nitrile to form a five-membered heterocyclic ring. oup.com This provides a powerful method for synthesizing more complex heterocyclic structures fused to the benzotriazole core.

For example, nitrile imines, which can be generated in situ, react with aromatic nitriles in a regioselective manner to form 1,2,4-triazole rings. oup.com Similarly, nitrile oxides can undergo cycloaddition to form 1,2,4-oxadiazoles, and azides can react to form tetrazoles. These reactions expand the synthetic utility of this compound as a building block in medicinal and materials chemistry. mdpi.commdpi.com

Table 4: Potential [3+2] Cycloaddition Reactions of this compound

| 1,3-Dipole | Reagent Example | Resulting Heterocycle at C7 |

| Nitrile Imine | Generated from a tetrazole or hydrazonoyl halide | 1,2,4-Triazole |

| Nitrile Oxide | Generated from an oxime | 1,2,4-Oxadiazole |

| Azide | Sodium Azide (NaN₃) | Tetrazole |

Photochemical and Thermal Decomposition Pathways and Intermediates

No specific studies detailing the photochemical or thermal decomposition pathways of this compound could be identified. Research on the parent 1H-Benzotriazole indicates that its photochemical degradation can proceed via cleavage of the triazole ring. However, the influence of the electron-withdrawing nitrile group at the 7-position on the photostability and decomposition mechanism of the benzotriazole ring system has not been documented. Similarly, no data is available on the thermal degradation of this compound, its decomposition temperature, or the nature of the intermediates and final products formed under thermolytic conditions.

Catalytic Reactions Mediated by this compound or its Derivatives

There is no available information in the scientific literature to suggest that this compound or its derivatives have been utilized as catalysts or mediators in chemical reactions. While benzotriazole derivatives are widely used as reagents and synthetic auxiliaries in organic chemistry, their role in catalysis, particularly for the 7-carbonitrile substituted version, has not been reported.

Derivatization and Analog Development from 1h Benzotriazole 7 Carbonitrile

The strategic modification of the 1H-benzotriazole-7-carbonitrile scaffold is a key area of research for developing novel compounds with tailored electronic, physical, and biological properties. The presence of three distinct reactive zones—the triazole nitrogen atoms, the carbonitrile group, and the benzene (B151609) ring—offers a rich platform for chemical derivatization.

Coordination Chemistry of 1h Benzotriazole 7 Carbonitrile As a Ligand

Metal-Ligand Binding Modes and Selectivity

1H-Benzotriazole-7-carbonitrile possesses multiple potential coordination sites, making it a versatile ligand for complexation with a variety of metal ions. The primary binding sites are the nitrogen atoms of the triazole ring and the nitrogen atom of the nitrile group. The selectivity for a particular binding mode is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other competing ligands.

The triazole ring offers several possibilities for coordination. It can act as a monodentate ligand, typically through the N1 or N3 atom, or as a bridging ligand, connecting two or more metal centers. The benzotriazole (B28993) moiety is known to form stable complexes with a range of transition metals. rsc.org

The nitrile group (-C≡N) at the 7-position introduces an additional coordination site. The nitrogen atom of the nitrile group has a lone pair of electrons that can be donated to a metal center. Coordination of the nitrile group is often observed with transition metals that are softer Lewis acids. It is also possible for this compound to act as a bidentate ligand, coordinating to a single metal center through both a triazole nitrogen and the nitrile nitrogen, forming a chelate ring. This chelation would enhance the stability of the resulting complex.

Potential Coordination Modes of this compound

| Binding Mode | Coordinating Atoms | Description |

| Monodentate | N1 or N3 of triazole | The ligand binds to a single metal center through one of the nitrogen atoms of the triazole ring. |

| Monodentate | N of nitrile group | The ligand binds to a single metal center through the nitrogen atom of the nitrile group. |

| Bidentate Chelating | N of triazole and N of nitrile | The ligand binds to a single metal center through both a triazole nitrogen and the nitrile nitrogen, forming a stable chelate ring. |

| Bridging | N1 and N3 of triazole | The ligand bridges two different metal centers, utilizing two of the triazole nitrogen atoms. |

Synthesis and Characterization of Transition Metal and Main Group Metal Complexes

The synthesis of metal complexes with benzotriazole-based ligands can be achieved through various synthetic methodologies. rsc.org While specific studies on this compound are not extensively documented, the synthesis of its complexes would likely follow established procedures for related benzotriazole derivatives. These methods include solution-based reactions, where the ligand and a metal salt are combined in a suitable solvent, and mechanochemical methods like liquid-assisted grinding (LAG). rsc.org

The characterization of these complexes is crucial to determine their structure, composition, and properties. A combination of analytical techniques is typically employed:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the stretching frequency of the C≡N bond (typically around 2200 cm⁻¹) and the N-N and C-N vibrations of the triazole ring upon complexation would indicate the involvement of these groups in binding to the metal center.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination geometry of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the complex.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and the electronic configuration of the metal center in paramagnetic complexes. asianpubs.org

Examples of Characterization Data for Benzotriazole-based Metal Complexes

| Complex (with related ligands) | Synthesis Method | Key Characterization Findings | Reference |

| [Cu(CMPB)₂], [Co(CMPB)₂], [Ni(CMPB)₂], [Mn(CMPB)₂], [Zn(CMPB)₂] (CMPB = 1-(4-carboxy-3-hydroxy-N-methyl phenylamino (B1219803) methyl)benzotriazole) | Reflux in ethanol | Characterized by elemental analysis, spectral studies, and magnetic moment. The ligand coordinates through the carboxylic oxygen and one of the triazole nitrogens. | asianpubs.org |

| [NiL₂²(NO₃)₂]·H₂O, [CuL₂²Cl₂], [ZnL₂²(CH₃COO)₂]·H₂O (L² = 1-acetyl-1,2,3-benzotriazole) | Solution-based | Characterized by elemental analysis and thermal analysis (DTA/TG). | sapub.org |

| ¹∞[MnCl₂(BtzH)₂], [ZnCl₂(BtzH)₂]·BtzH (BtzH = 1H-benzotriazole) | Liquid-Assisted Grinding (LAG) | Characterized by single-crystal X-ray and powder X-ray diffraction. | rsc.org |

Investigation of Complex Geometries and Electronic Structures

The geometry of metal complexes formed with this compound will depend on the coordination number and the electronic configuration of the central metal ion, as well as the steric and electronic properties of the ligand itself. Based on studies of related benzotriazole complexes, a variety of coordination geometries can be anticipated. researchgate.net

For transition metal ions, common geometries include:

Octahedral: With a coordination number of six, which could be achieved with two tridentate ligands, three bidentate ligands, or a combination of monodentate and bidentate ligands.

Tetrahedral: With a coordination number of four, often seen with d¹⁰ metal ions like Zn(II) or with larger ligands where steric hindrance prevents a higher coordination number.

Square Planar: Also with a coordination number of four, common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

Square Pyramidal: A five-coordinate geometry that has been observed in copper(II) complexes with benzotriazole-based ligands. researchgate.net

The electronic structure of these complexes can be investigated using a combination of experimental techniques and computational methods. UV-Visible spectroscopy provides information on the d-d electronic transitions of the metal ion, which are sensitive to the ligand field environment and the coordination geometry. Magnetic susceptibility measurements help in determining the spin state of the metal ion.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing this compound

Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. nih.gov When these structures are porous, they are classified as metal-organic frameworks (MOFs). nih.govuni-augsburg.de this compound is a promising candidate for the construction of coordination polymers and MOFs due to its ability to act as a bridging ligand.

The bifunctional nature of this compound, with potential coordination sites at both the triazole ring and the nitrile group, allows for the formation of one-, two-, or three-dimensional networks. For instance, the triazole ring could bridge two metal centers, while the nitrile group could coordinate to another metal center or remain uncoordinated and available for post-synthetic modification.

The development of MOFs using this compound could lead to materials with interesting properties and potential applications in areas such as:

Gas storage and separation: The porous nature of MOFs allows them to adsorb and store gases.

Catalysis: The metal centers within the MOF can act as catalytic sites.

Sensing: The luminescence or other properties of the MOF could change upon interaction with specific molecules.

The synthesis of these extended structures is often achieved through solvothermal or hydrothermal methods, where the components are heated in a sealed vessel. The resulting structures are then characterized by single-crystal and powder X-ray diffraction to determine their framework topology.

Supramolecular Chemistry and Crystal Engineering with 1h Benzotriazole 7 Carbonitrile

Design and Analysis of Hydrogen-Bonded Architectures (e.g., N-H···N, C-H···N, N-H···O interactions)

The hydrogen bonding capabilities of 1H-Benzotriazole-7-carbonitrile are central to its role in supramolecular chemistry. The molecule possesses a hydrogen bond donor in the form of the N-H group of the triazole ring and multiple hydrogen bond acceptor sites, including the nitrogen atoms of the triazole ring and the nitrile group. The interplay of these sites allows for the formation of a variety of hydrogen-bonded networks.

Weak C-H···N hydrogen bonds, involving the aromatic C-H groups of the benzene (B151609) ring and the nitrogen acceptors, are also expected to play a significant role in stabilizing the crystal lattice. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute to the cohesion of the supramolecular assembly.

In the presence of other molecules with hydrogen bond donor groups, such as carboxylic acids or alcohols, N-H···O and O-H···N interactions are anticipated to be prominent. Studies on the co-crystallization of the parent 1H-benzotriazole with fumaric acid have demonstrated the formation of robust one-dimensional tapes held together by O-H···N and N-H···O hydrogen bonds. wikipedia.orgatlantis-press.com A similar principle was observed in the co-crystal of 1H-benzotriazole with tetrafluoroterephthalic acid, where N-H···O and O-H···N interactions were key to the assembly. tandfonline.com

A study of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol highlighted the preference for intermolecular O-H···N hydrogen bonds over intramolecular ones, leading to the formation of zig-zag chains in the crystal lattice. nih.gov This preference for intermolecular interactions underscores the potential of benzotriazole (B28993) derivatives to form extended supramolecular architectures.

The electron-withdrawing nature of the nitrile group at the 7-position is expected to increase the acidity of the N-H proton, thereby strengthening its hydrogen bond donating capacity. This, in turn, can influence the geometry and stability of the resulting hydrogen-bonded architectures.

| Interaction Type | Donor | Acceptor | Significance in this compound |

| N-H···N | Triazole N-H | Triazole N | Formation of dimers and chains. |

| C-H···N | Aromatic C-H | Triazole N, Nitrile N | Stabilization of 3D crystal packing. |

| N-H···O | Triazole N-H | Oxygen (in co-former) | Key interaction in co-crystals with oxygen-containing molecules. |

| O-H···N | Hydroxyl (in co-former) | Triazole N, Nitrile N | Primary interaction in co-crystals with alcohols or acids. |

Role of π-Stacking Interactions in Solid-State Assemblies

The planar, aromatic nature of the benzotriazole ring system makes it highly susceptible to π-stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial in directing the self-assembly of benzotriazole derivatives in the solid state. The presence of the electron-withdrawing nitrile group in this compound is expected to significantly influence these interactions.

The nitrile group reduces the electron density of the benzotriazole ring system, enhancing its character as a π-acid. This allows for strong π-stacking interactions with electron-rich aromatic systems. In the solid state of this compound itself, offset or slipped-stacking arrangements are likely to occur to minimize electrostatic repulsion and maximize attractive dispersion forces.

Theoretical studies on substituted benzotriazoles have shown that the nature and position of substituents have a profound effect on the geometry and energy of π-stacking. Generally, benzotriazoles with electron-withdrawing substituents, like the nitrile group, tend to form stable π-stacked dimers and aggregates.

| Parameter | Influence on π-Stacking in this compound |

| Nitrile Group | Enhances the π-acidity of the benzotriazole ring. |

| Stacking Geometry | Likely to favor offset or slipped-stacking arrangements. |

| Interaction Energy | Expected to form strong π-stacking interactions, particularly with electron-rich aromatic partners. |

Co-crystallization Studies and Multi-component Crystals Formation

Co-crystallization is a powerful strategy in crystal engineering to create new solid forms with tailored properties. The hydrogen bonding capabilities of this compound make it an excellent candidate for forming co-crystals with a variety of molecular partners, known as co-formers.

The primary interaction driving the formation of co-crystals with this compound is expected to be hydrogen bonding. Carboxylic acids are particularly effective co-formers for benzotriazoles. For example, the co-crystallization of 1H-benzotriazole with fumaric acid resulted in a three-dimensional supramolecular structure held together by a combination of O-H···N, N-H···O, N-H···N, and C-H···O hydrogen bonds. wikipedia.orgatlantis-press.com The melting point of this co-crystal was found to be intermediate between that of the two starting materials, indicating the formation of a new, stable crystalline phase. atlantis-press.com

Similarly, a co-crystal of 1H-benzotriazole and tetrafluoroterephthalic acid was successfully prepared, driven by N-H···O, O-H···N, and C-H···F hydrogen bonding interactions. tandfonline.com Computational studies on this system highlighted the significant strength of the O-H···N hydrogen bond. tandfonline.com

These examples strongly suggest that this compound would readily form co-crystals with carboxylic acids and other molecules possessing strong hydrogen bond donor or acceptor groups. The nitrile group could also participate in hydrogen bonding, further directing the assembly of the multi-component crystal.

Competitive co-crystallization experiments with flavonoids have demonstrated that subtle differences in molecular structure can dictate which co-crystal is preferentially formed, offering a potential avenue for the separation of similar molecules. nih.gov

| Co-former Type | Expected Primary Interactions with this compound | Resulting Supramolecular Architecture |

| Carboxylic Acids | O-H···N, N-H···O | Tapes, sheets, or 3D networks. |

| Alcohols | O-H···N, N-H···O | Chains or layered structures. |

| Other N-heterocycles | N-H···N, C-H···N, π-stacking | Mixed-component stacks or interwoven networks. |

Self-Assembly of Nanostructures and Ordered Materials Based on Non-Covalent Interactions

The propensity of this compound to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, makes it a promising candidate for the bottom-up fabrication of nanostructures and ordered materials.

Research on the parent compound, 1H-benzotriazole, has shown that it can self-assemble in aqueous solutions to form nanoparticles with a radius in the range of 5 nm. chemicalbook.com This self-assembly is driven by the hydrophobic nature of the benzene ring and the hydrogen bonding capabilities of the triazole moiety. The critical aggregation concentration for this process was estimated to be between 16 and 20 mM. chemicalbook.com

It is plausible that this compound would exhibit similar self-assembly behavior, potentially with modifications to the size and stability of the resulting nanostructures due to the presence of the polar nitrile group. The enhanced π-acidity and stronger hydrogen bonding potential could lead to more defined and stable aggregates.

Furthermore, the functionalization of surfaces with benzotriazole derivatives is a well-established method for creating ordered monolayers, for instance, in the prevention of metal corrosion. The self-assembly of this compound on suitable substrates could lead to the formation of highly ordered thin films with specific electronic or recognition properties. The nitrile group offers a handle for further chemical modification, allowing for the creation of more complex, hierarchical structures.

The design of tripodal molecules containing benzotriazole units has been explored as a route to creating specific conformations in the solid state. For example, 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene adopts a conformation where the benzotriazole moieties are arranged in an alternating fashion above and below the central benzene ring, with the crystal structure being stabilized by weak C-H···N hydrogen bonds. nih.gov This demonstrates the potential for creating discrete, ordered molecular assemblies based on the benzotriazole scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.